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Abstract
FK888 is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor. This

technical guide provides a comprehensive overview of the pharmacological profile of FK888,

summarizing key quantitative data, detailing experimental methodologies, and visualizing

associated signaling pathways and experimental workflows. The information presented is

intended to serve as a valuable resource for researchers and professionals engaged in the

fields of pharmacology and drug development.

Introduction
FK888, with the chemical name N2-[(4R)-4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl-L-

prolyl]-N-phenylmethyl-3-(2-naphthyl)-L-alaninamide, is a dipeptide compound that has

demonstrated high affinity and selectivity for the human tachykinin NK1 receptor.[1] Tachykinin

receptors, including NK1, NK2, and NK3 subtypes, are involved in a variety of physiological

processes, and their modulation represents a key area of interest for therapeutic intervention.

FK888's specific antagonism of the NK1 receptor, which is preferentially activated by the

neuropeptide Substance P (SP), has been the subject of numerous in vitro and in vivo

investigations.
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FK888 functions as a competitive antagonist at the tachykinin NK1 receptor.[1][2] This has

been demonstrated through its ability to inhibit the binding of [3H]-Substance P to guinea-pig

lung membranes and rat brain cortical synaptic membranes in a competitive manner.[3]

Furthermore, in functional assays, FK888 produces a parallel shift in the dose-response curve

for Substance P-induced phosphatidylinositol hydrolysis, a key downstream signaling event of

NK1 receptor activation.[1] Schild analysis of this antagonism yielded a pA2 value of 8.9 with a

slope of 0.97, further supporting a competitive mode of action.[1] FK888 itself does not exhibit

any stimulatory effect on phosphatidylinositol hydrolysis, confirming its antagonist properties.[1]

Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for FK888 across various

experimental models.

Table 1: Binding Affinity of FK888

Receptor/Ti
ssue

Species Radioligand Parameter Value Reference

NK1

Receptor

(transfected

COS-7 cells)

Human
[3H]-

Substance P
Ki 0.69 nM [4][5]

NK1

Receptor

(transfected

COS-7 cells)

Rat
[3H]-

Substance P
Ki 220 nM [1]

Guinea-pig

lung

membranes

Guinea Pig
[3H]-

Substance P
Ki

0.69 ± 0.13

nM
[3][6]

Rat brain

cortical

synaptic

membranes

Rat
[3H]-

Substance P
Ki

0.45 ± 0.17

µM
[3][6]
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Table 2: In Vitro Functional Activity of FK888

Assay
Tissue/Ce
ll Line

Species Agonist
Paramete
r

Value
Referenc
e

Phosphatid

ylinositol

Hydrolysis

CHO cells

expressing

human

NK1

receptor

Human
Substance

P
pA2 8.9 [1][7]

Contraction

Inhibition

Isolated

guinea pig

trachea

Guinea Pig
Substance

P
IC50 32 nM [4][8][9]

Contraction

Inhibition

Isolated

guinea pig

ileum

Guinea Pig
Substance

P
pA2

9.29 (8.60-

9.98)
[3][6]

Electrically-

evoked

Contraction

Inhibition

Rabbit iris

sphincter
Rabbit

Tachykinin

s
pIC50 6.6 ± 0.08 [2]

Agonist-

induced

Contraction

Inhibition

Rabbit iris

sphincter
Rabbit

[Sar9,Met(

O2)11]sub

stance P

pKB 7.1 [2]

Table 3: Selectivity Profile of FK888
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Receptor Assay Species Activity Reference

NK2 Receptor

Contraction of rat

vas deferens by

NKA

Rat

At least 10,000-

fold less potent

than at NK1

[3][6]

NK3 Receptor

Contraction of rat

portal vein by

NKB

Rat

At least 10,000-

fold less potent

than at NK1

[3][6]

Cholinergic

Receptors

Electrically-

evoked

cholinergic

response of

rabbit iris

sphincter

Rabbit
No effect (1 nM -

100 µM)
[2]

Sympathetic

Receptors

Electrically-

evoked

sympathetic

response of

guinea-pig vas

deferens

Guinea Pig
No effect (1 nM -

100 µM)
[2]

Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling and FK888 Antagonism
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR),

activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in

various cellular responses. FK888 competitively binds to the NK1 receptor, preventing

Substance P from initiating this signaling cascade.
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Caption: NK1 receptor signaling cascade and the inhibitory action of FK888.

Experimental Workflow: Radioligand Binding Assay
A common method to determine the binding affinity of a compound like FK888 is the

radioligand binding assay. This involves incubating a source of the target receptor (e.g., cell

membranes from transfected cells or tissue homogenates) with a radiolabeled ligand (e.g.,

[3H]-Substance P) and varying concentrations of the unlabeled competitor compound (FK888).

The amount of radioactivity bound to the receptors is then measured to determine the

displacement of the radioligand by the competitor.
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Caption: A generalized workflow for a radioligand binding assay.

Experimental Protocols
Radioligand Binding Assay (Adapted from Fujii et al.,
1992)

Receptor Source: Membranes from guinea-pig lung or rat brain cortical synaptic membranes.

[3][6]
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Radioligand: [3H]-Substance P.[3]

Procedure:

Tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[3]

The homogenate is centrifuged, and the resulting pellet containing the membranes is

washed and resuspended.[3]

Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]-

Substance P and varying concentrations of FK888 in a final volume of assay buffer.

Non-specific binding is determined in the presence of a high concentration of unlabeled

Substance P.

The incubation is carried out at a specified temperature and for a specific duration to reach

equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters to separate bound

from free radioligand.

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

The radioactivity retained on the filters is measured by liquid scintillation spectrometry.[3]

The concentration of FK888 that inhibits 50% of the specific binding of [3H]-Substance P

(IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff

equation.

In Vitro Phosphatidylinositol Hydrolysis Assay (Adapted
from Aramori et al., 1994)

Cell Line: Chinese Hamster Ovary (CHO) cells permanently expressing the human NK1

receptor.[1]

Procedure:

Cells are cultured and plated in multi-well plates.
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The cells are labeled with [3H]-myo-inositol for a sufficient period to allow for its

incorporation into membrane phosphoinositides.

After labeling, the cells are washed and pre-incubated with a buffer containing lithium

chloride (LiCl) to inhibit inositol monophosphatase.

Cells are then incubated with varying concentrations of FK888 for a defined pre-incubation

period.

Substance P is added to stimulate the NK1 receptors, and the incubation continues.

The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

The total inositol phosphates are separated from the cell lysate using anion-exchange

chromatography.

The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

The inhibitory effect of FK888 on Substance P-induced phosphatidylinositol hydrolysis is

determined, and parameters such as pA2 are calculated using Schild analysis.[1]

Isolated Tissue Contraction Assay (Adapted from Fujii et
al., 1992)

Tissue: Guinea-pig isolated ileum.[3][6]

Procedure:

A segment of the guinea-pig ileum is dissected and mounted in an organ bath containing a

physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and gassed with a

95% O2 / 5% CO2 mixture.

The tissue is allowed to equilibrate under a resting tension.

To block cholinergic and prostaglandin-mediated effects, atropine and indomethacin are

added to the bath.[3][6]
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Cumulative concentration-response curves to Substance P are obtained in the absence

and presence of increasing concentrations of FK888.

The contractile responses are recorded using an isometric transducer.

The antagonistic effect of FK888 is quantified by determining the pA2 value from the

parallel rightward shift of the Substance P concentration-response curves.[3][6]

In Vivo Activity
FK888 has demonstrated efficacy in in vivo models. It has been shown to inhibit SP-induced

airway edema in guinea pigs following both intravenous and oral administration, indicating its

potential for systemic activity.[3][4][6][8][9]

Conclusion
The data presented in this technical guide highlight FK888 as a highly potent, selective, and

competitive antagonist of the tachykinin NK1 receptor, with a particularly high affinity for the

human receptor subtype. Its well-characterized pharmacological profile, supported by extensive

in vitro and in vivo data, establishes it as a valuable research tool for investigating the

physiological and pathophysiological roles of the NK1 receptor and as a lead compound in the

development of novel therapeutics targeting this system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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